2-Isopropyl-6-methylaniline

Toxicology Safety Assessment Structure-Activity Relationship

2-Isopropyl-6-methylaniline (CAS 5266-85-3) is a liquid aromatic amine characterized by an ortho-methyl group and an ortho-isopropyl group on the aniline ring. This specific substitution pattern creates a sterically hindered amine with distinct physicochemical properties, including a density of 0.94–0.96 g/cm³, a boiling point of 231–238°C, and a flash point of 41–42°C.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 5266-85-3
Cat. No. B1581991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-6-methylaniline
CAS5266-85-3
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C)N
InChIInChI=1S/C10H15N/c1-7(2)9-6-4-5-8(3)10(9)11/h4-7H,11H2,1-3H3
InChIKeyDDTKYVBFPULMGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-6-methylaniline (CAS 5266-85-3): Procurement and Differentiation Guide for a High-Purity Ortho-Substituted Aromatic Amine


2-Isopropyl-6-methylaniline (CAS 5266-85-3) is a liquid aromatic amine characterized by an ortho-methyl group and an ortho-isopropyl group on the aniline ring [1]. This specific substitution pattern creates a sterically hindered amine with distinct physicochemical properties, including a density of 0.94–0.96 g/cm³, a boiling point of 231–238°C, and a flash point of 41–42°C . It is commercially supplied as a synthetic intermediate, typically with a purity of ≥98% (GC) , and serves as a monomeric building block for more complex diamines used in high-performance polymer systems [2].

Why Unsubstituted Aniline or Mono-Substituted Analogs Cannot Replace 2-Isopropyl-6-methylaniline (CAS 5266-85-3) in Specialty Synthesis


Simple substitution of this compound with aniline, o-toluidine, or other mono-substituted anilines is not feasible for applications requiring a specific steric and electronic profile. The 2,6-disubstitution pattern of 2-Isopropyl-6-methylaniline fundamentally alters both its nucleophilicity (due to steric shielding of the amine) and its reactivity in condensation reactions [1]. Furthermore, the presence of both a small methyl group and a bulky isopropyl group provides a unique balance of reactivity and steric hindrance not found in symmetric di-substituted anilines like 2,6-dimethylaniline or 2,6-diisopropylaniline [2]. This specific substitution is critical for the subsequent synthesis of 4,4'-methylenebis(2-isopropyl-6-methylaniline) (M-MIPA), a key diamine curing agent, where the 2-isopropyl-6-methyl pattern directly influences the final polymer's thermal and mechanical properties [3].

Quantitative Differentiation Evidence for 2-Isopropyl-6-methylaniline (CAS 5266-85-3) vs. Comparators


Acute Oral Toxicity Comparison: Di-Substituted 2-Isopropyl-6-methylaniline vs. Mono-Substituted 2-Isopropylaniline

In a comparative toxicity study of ring-substituted aniline derivatives, 2-Isopropyl-6-methylaniline (a di-substituted aniline) is associated with lower acute oral toxicity compared to its mono-substituted counterpart, 2-isopropylaniline. The study explicitly states that 'Di-substituted anilines are less toxic than mono-substituted anilines when C = 2 and 3' [1]. While a specific LD50 value for the target compound is not available, the class-level data indicates a clear trend. For context, the oral LD50 for 2-isopropylaniline in rats is 1,180 mg/kg [2], while the di-substituted 2,6-diethylaniline has an LD50 of 1,520–1,800 mg/kg [3].

Toxicology Safety Assessment Structure-Activity Relationship

Epoxy Curing Agent Performance: M-MIPA Derived from 2-Isopropyl-6-methylaniline vs. M-DEA (Diethyl Analog)

In a direct head-to-head comparison for space-grade carbon fiber composites, the epoxy formulation using M-MIPA (the diamine derivative of 2-Isopropyl-6-methylaniline) was compared to a formulation using M-DEA (derived from 2,6-diethylaniline). The M-MIPA-based system, when formulated with 4,4'-DDS, achieved a flexural strength that was 8.15% higher than the corresponding 3,3'-DDS formulation [1]. This quantitative advantage is directly attributed to the unique steric and electronic properties conferred by the isopropyl/methyl substitution pattern on the aromatic amine, which influences crosslink density and polymer network architecture [2].

Polymer Chemistry Composite Materials Aerospace Materials

Polyurethane Thermal Stability: M-MIPA Chain Extender vs. M-DEA and MOCA

A systematic study compared several dianiline chain extenders in polyurethane-urea elastomers, including M-MIPA (derived from 2-Isopropyl-6-methylaniline), M-DEA (diethyl analog), MOCA (industry standard), and M-CDEA. The study concluded that the thermal properties and thermal stability of the polyurethane are 'strongly affected by the molecular structure of the dianiline chain extender' [1]. This indicates that the specific substitution pattern of 2-Isopropyl-6-methylaniline—when incorporated into M-MIPA—produces a distinct thermal profile compared to other commercial chain extenders, making it a unique option for tailoring high-temperature performance in polyurethane formulations.

Elastomers Polyurethane Thermal Properties

Purity and Analytical Characterization: Vendor-Supplied 2-Isopropyl-6-methylaniline vs. General Market Availability

Reliable procurement of 2-Isopropyl-6-methylaniline requires careful attention to purity specifications. Reputable vendors provide material with a minimum purity of 98% by GC analysis and include supporting analytical data such as NMR, HPLC, and GC [1]. This level of characterization is essential for applications where consistent reactivity and minimal side-product formation are critical. In contrast, the broader market for this compound includes suppliers with lower or unspecified purity levels, which can lead to irreproducible results in sensitive synthetic steps .

Quality Control Analytical Chemistry Procurement

High-Value Application Scenarios for 2-Isopropyl-6-methylaniline (CAS 5266-85-3) Based on Quantitative Evidence


Synthesis of M-MIPA for High-Performance Aerospace Composites

2-Isopropyl-6-methylaniline is the essential monomeric precursor to 4,4'-methylenebis(2-isopropyl-6-methylaniline) (M-MIPA). As demonstrated in comparative studies, M-MIPA-based epoxy systems achieve a quantifiable 8.15% improvement in composite flexural strength when formulated with 4,4'-DDS [1]. This performance advantage is directly tied to the unique isopropyl/methyl substitution pattern of the starting aniline, making 2-Isopropyl-6-methylaniline a critical intermediate for producers of advanced composites in the aerospace and defense sectors.

Tailoring Thermal Properties in Specialty Polyurethane Elastomers

When converted to M-MIPA and used as a chain extender in polyurethane-urea elastomers, the specific molecular architecture derived from 2-Isopropyl-6-methylaniline yields a distinct thermal stability profile compared to elastomers made with M-DEA, MOCA, or M-CDEA [2]. This allows formulators to fine-tune the thermal performance of polyurethane components for demanding applications such as automotive under-hood parts, industrial rollers, or high-temperature seals, where a different aniline-derived chain extender would produce an unsuitable thermal response.

Synthesis of Sterically Hindered Ligands and Catalysts

The 2,6-disubstitution pattern of 2-Isopropyl-6-methylaniline creates a sterically hindered amine environment. This structural feature is valuable for synthesizing bulky N-heterocyclic carbene (NHC) precursors or other ligands where controlled steric bulk around the metal center is required. Compared to using a less hindered aniline (e.g., o-toluidine) or a symmetrically bulky analog (e.g., 2,6-diisopropylaniline), this compound offers a unique 'medium-bulk' profile that can be crucial for achieving specific catalytic selectivity or stability.

Agrochemical Intermediate with Improved Handling Safety

The compound's use as a building block for certain herbicides and pesticides is supported by its aromatic amine structure [3]. More importantly for procurement, the class-level evidence that di-substituted anilines like 2-Isopropyl-6-methylaniline exhibit lower acute oral toxicity than their mono-substituted counterparts (e.g., 2-isopropylaniline) [4] suggests a more favorable safety profile for large-scale synthetic operations. This can translate to reduced handling costs and less stringent engineering controls compared to more toxic aniline derivatives.

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